Cas no 59954-04-0 (Methyl 2-(4-aminophenoxy)acetate)
Methyl 2-(4-aminophenoxy)acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(4-aminophenoxy)acetate
- Acetic acid, (4-aminophenoxy)-, methyl ester
- Methyl (4-aminophenoxy)acetate hydrochloride
- 4-methyloxycarbonylmethyloxy-aniline
- methyl (4-aminophenoxy)acetate(SALTDATA: FREE)
- methyl 4-aminophenoxyacetate
- AS-38884
- (4-aminophenoxy)-acetic acid methyl ester
- (4-aminophenoxy)acetic acid methyl ester
- (4-Amino-phenoxy)-acetic acid methyl ester
- CS-0187807
- methyl (p-aminophenoxy)acetate
- SCHEMBL223169
- Methyl (4-aminophenoxy)acetate, AldrichCPR
- DTXSID30423642
- 4-methoxycarbonylmethoxyaniline
- Z57469153
- AMY41568
- BB 0219830
- Methyl(4-aminophenoxy)acetate
- AKOS000131135
- FT-0702918
- methyl2-(4-aminophenoxy)acetate
- (4-Aminophenoxy)acetic acid, methyl ester
- 59954-04-0
- EN300-40996
- methyl (4-aminophenoxy)acetate
- SY102551
- MFCD03942351
- ALBB-025582
- DA-33195
- STK277215
- Acetic acid, (4-aminophenoxy)-, methyl ester, hydrochloride
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- MDL: MFCD03942351
- Inchi: 1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3
- InChI Key: YDWPOGYTJVQQIL-UHFFFAOYSA-N
- SMILES: O(CC(=O)OC)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 181.07400
- Monoisotopic Mass: 181.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 61.6Ų
Experimental Properties
- Density: 1.19
- Boiling Point: 306.4°C at 760 mmHg
- Flash Point: 152.1°C
- Refractive Index: 1.546
- PSA: 61.55000
- LogP: 1.40180
Methyl 2-(4-aminophenoxy)acetate Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl 2-(4-aminophenoxy)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 157129-1g |
Methyl (4-aminophenoxy)acetate hydrochloride |
59954-04-0 | 1g |
3251CNY | 2021-05-07 | ||
| TRC | M287305-50mg |
Methyl (4-Aminophenoxy)acetate |
59954-04-0 | 50mg |
$ 69.00 | 2023-09-07 | ||
| TRC | M287305-100mg |
Methyl (4-Aminophenoxy)acetate |
59954-04-0 | 100mg |
$ 110.00 | 2023-09-07 | ||
| TRC | M287305-250mg |
Methyl (4-Aminophenoxy)acetate |
59954-04-0 | 250mg |
$ 224.00 | 2023-09-07 | ||
| TRC | M287305-500mg |
Methyl (4-Aminophenoxy)acetate |
59954-04-0 | 500mg |
$379.00 | 2023-05-18 | ||
| TRC | M287305-1g |
Methyl (4-Aminophenoxy)acetate |
59954-04-0 | 1g |
$ 580.00 | 2022-06-04 | ||
| Apollo Scientific | OR943322-1g |
Methyl (4-aminophenoxy)acetate |
59954-04-0 | 98% | 1g |
£247.00 | 2024-05-22 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 157129-1g |
Methyl 2-(4-aminophenoxy)acetate |
59954-04-0 | 1g |
3251.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HP666-200mg |
Methyl 2-(4-aminophenoxy)acetate |
59954-04-0 | 98+% | 200mg |
677.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HP666-1g |
Methyl 2-(4-aminophenoxy)acetate |
59954-04-0 | 98+% | 1g |
2033.0CNY | 2021-07-13 |
Methyl 2-(4-aminophenoxy)acetate Suppliers
Methyl 2-(4-aminophenoxy)acetate Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on Methyl 2-(4-aminophenoxy)acetate
Methyl 2-(4-aminophenoxy)acetate: Chemical Properties, Applications, and Recent Research Developments
Methyl 2-(4-aminophenoxy)acetate, with the CAS number 59954-04-0, is a significant compound in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in various scientific domains. The presence of both an amino group and a phenoxy moiety makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.
The molecular formula of Methyl 2-(4-aminophenoxy)acetate is C9H11NO3, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. This structural arrangement not only contributes to its chemical reactivity but also influences its potential biological activities. The compound's solubility profile and stability under different conditions are critical factors that determine its suitability for various applications.
In recent years, Methyl 2-(4-aminophenoxy)acetate has been extensively studied for its role in the synthesis of pharmacologically active agents. Its structural features make it a valuable building block for designing molecules with specific therapeutic properties. For instance, the amino group can be readily functionalized to introduce additional pharmacophores, enhancing the compound's utility in drug discovery programs.
One of the most notable applications of Methyl 2-(4-aminophenoxy)acetate is in the development of novel antimicrobial agents. The phenoxy group, known for its ability to interact with biological targets, has been exploited to create compounds with enhanced antimicrobial efficacy. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against a range of bacterial and fungal pathogens. This has opened up new avenues for the development of next-generation antibiotics.
The compound's potential in medicinal chemistry extends beyond antimicrobial applications. Researchers have also explored its use in the synthesis of kinase inhibitors, which are crucial for treating various types of cancer and inflammatory diseases. The ability to modify the amino group allows for the creation of highly specific inhibitors that target aberrant signaling pathways in diseased cells.
Advances in computational chemistry have further enhanced the understanding of Methyl 2-(4-aminophenoxy)acetate's properties. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights are invaluable for rational drug design, enabling scientists to predict and optimize the biological activity of new derivatives.
The synthesis of Methyl 2-(4-aminophenoxy)acetate has also seen significant advancements. Modern synthetic methodologies have improved yield and purity, making it more accessible for research purposes. Catalytic processes and green chemistry principles have been integrated into synthetic routes to minimize waste and energy consumption. These innovations align with global efforts to promote sustainable chemical practices.
The pharmaceutical industry has taken note of these developments and is actively incorporating Methyl 2-(4-aminophenoxy)acetate into its research pipelines. Several companies have initiated programs to explore new derivatives with enhanced therapeutic profiles. Collaborative efforts between academia and industry are fostering innovation and accelerating the translation of laboratory findings into clinical applications.
Looking ahead, the future prospects for Methyl 2-(4-aminophenoxy)acetate appear promising. Ongoing research is expected to uncover additional applications in areas such as neurodegenerative diseases and metabolic disorders. The compound's versatility as a synthetic intermediate ensures that it will remain a cornerstone in pharmaceutical research for years to come.
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